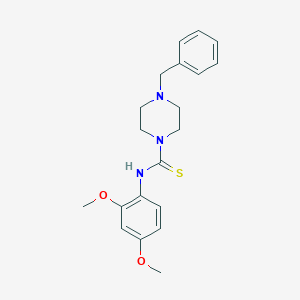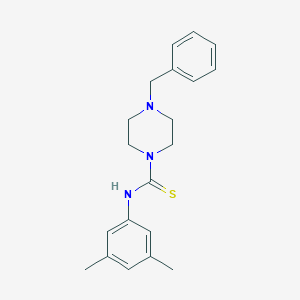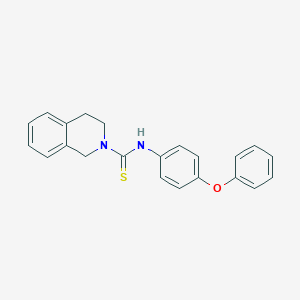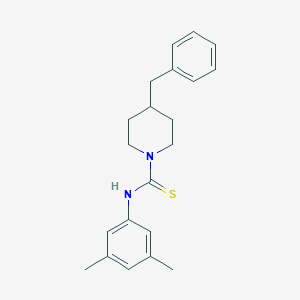![molecular formula C19H21BrN2O3S B216483 4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216483.png)
4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound with a molecular formula of C19H21BrN2O3S. This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a piperidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the bromination of benzamide derivatives. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The sulfonylation step involves the introduction of the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base such as pyridine. The final step includes the coupling of the piperidine ring, which is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of catalysts like palladium.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group and piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-bromo-N-(4-(3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenylbenzamide
- 4-bromo-N-(1-methyl-butyl)-benzamide
Uniqueness
4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and sulfonyl group enhances its versatility in various applications compared to similar compounds.
Properties
Molecular Formula |
C19H21BrN2O3S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H21BrN2O3S/c1-14-10-12-22(13-11-14)26(24,25)18-8-6-17(7-9-18)21-19(23)15-2-4-16(20)5-3-15/h2-9,14H,10-13H2,1H3,(H,21,23) |
InChI Key |
OEAKRUATTXOKMR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)


![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)
![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)






